molecular formula C9H7N3S B1483818 2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile CAS No. 2098018-91-6

2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile

Cat. No. B1483818
CAS RN: 2098018-91-6
M. Wt: 189.24 g/mol
InChI Key: YMVVXVJIWBRBNR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, such as PTAP, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method used to synthesize aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur atom . When included into a molecular architecture, thiophene derivatives can drastically alter or improve the fundamental properties of organic, π-conjugated materials .


Chemical Reactions Analysis

Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .


Physical And Chemical Properties Analysis

The boiling point of PTAP is 124-125 °C/16 mmHg (lit.) and its density is 1.08 g/mL at 25 °C (lit.) .

Scientific Research Applications

Organic Semiconductors

Thiophene derivatives are pivotal in the development of organic semiconductors . They are used in the fabrication of organic field-effect transistors (OFETs) due to their high charge-carrier mobility . The electron-rich nature of thiophene allows for efficient charge transfer, making these compounds suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic cells .

Corrosion Inhibitors

In industrial chemistry, thiophene compounds serve as corrosion inhibitors . They protect metals and alloys from corrosion by forming a protective layer that prevents the metal surface from reacting with environmental factors like oxygen and water .

Pharmaceutical Applications

Thiophene derivatives exhibit a variety of pharmacological properties . They have been found to possess anticancer , anti-inflammatory , antimicrobial , and antihypertensive effects . This makes them valuable in drug design and development for treating various diseases.

Material Science

In material science, thiophene-based molecules contribute to the advancement of organic electronics . They are used in the production of materials that have applications in sensing , imaging , and light-harvesting technologies .

Biological Activities

Thiophene derivatives are known for their biological activities . They have been used as antitumor , antiviral , and antiglaucoma agents. Their biological activity is attributed to their ability to interact with various biological targets, leading to therapeutic effects .

Optoelectronic Properties

Thiophene-based compounds are significant in the field of optoelectronics . They are used in devices that require materials with semiconducting , electroluminescent , and light-harvesting properties. This includes applications in solar cells and electronic displays .

Future Directions

Thiophene derivatives, including PTAP, have potential applications in various fields due to their unique properties. They could be used in the development of new semiconducting materials for optoelectronic applications such as sensors, photocatalysts, electrodes, supercapacitor and battery materials, solar-harvesting devices, and light-emitting diodes .

properties

IUPAC Name

2-(4-thiophen-3-ylpyrazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3S/c10-2-3-12-6-9(5-11-12)8-1-4-13-7-8/h1,4-7H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVVXVJIWBRBNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CN(N=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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